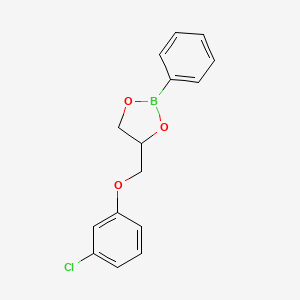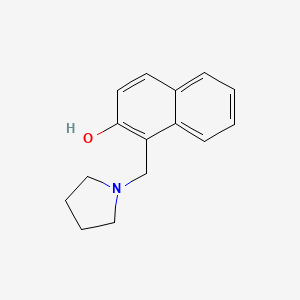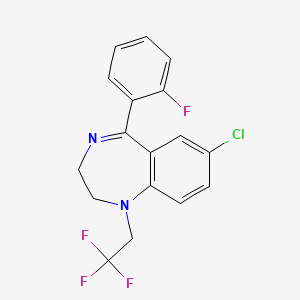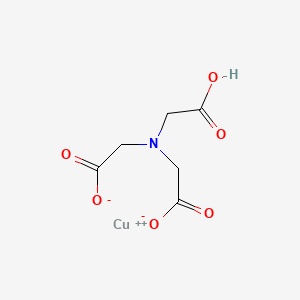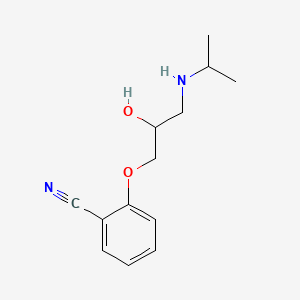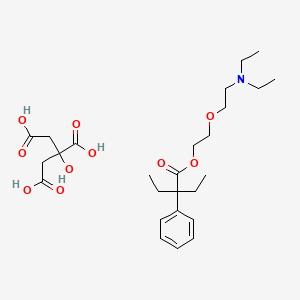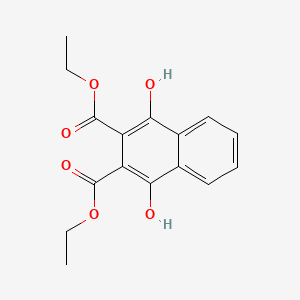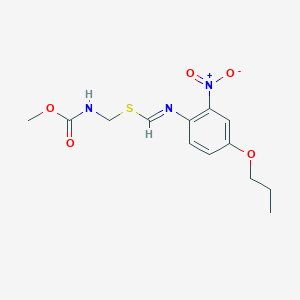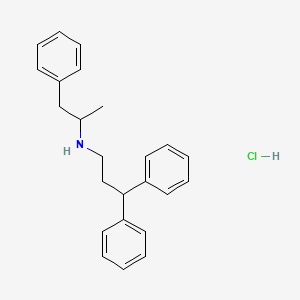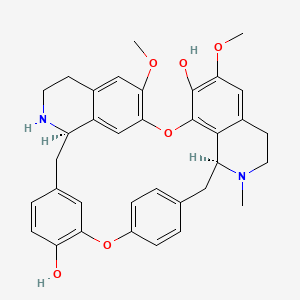
Daphnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Aplicaciones Científicas De Investigación
1. Potential Treatment for Chagas' Disease
Daphnoline, a bisbenzylisoquinoline alkaloid, has been studied for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas' disease. Research indicates that daphnoline significantly reduces parasitemia and increases the parasitological cure rate in a murine model. It demonstrates a higher negative serological rate compared to other drugs, suggesting its potential as an effective treatment for both acute and chronic Chagas' disease (Fournet et al., 2000).
2. Structural and Synthetic Study in Medicinal Chemistry
The total synthesis of daphnoline, part of the Daphniphyllum alkaloids, has been achieved. These alkaloids, known for their various biological activities such as anticancer and antioxidant properties, are of significant interest in medicinal chemistry. The structural complexity of daphnoline, with its hexacyclic scaffold and tetrasubstituted arene moiety, poses a challenge and an opportunity for advancing synthetic methods (Lu et al., 2013).
3. Role in Pharmacophore Development
Daphnoline, as a quinoline compound, contributes to the broad spectrum of biological activities seen in quinoline-based compounds. Quinolines are essential in developing molecules with medical benefits, especially in anticancer, anti-malarial, and anti-microbial activities. Their synthetic versatility allows for a wide range of structurally diverse derivatives, making them significant in drug discovery and development (Solomon & Lee, 2011).
4. Comparative Study in Ecotoxicology
Daphnoline has been used in comparative studies of acute and chronic toxicity of various substances in aquatic organisms like Daphnia magna. Such studies help in understanding the environmental impact and toxicity profiles of different compounds, aiding in environmental risk assessments and the development of safer pharmaceuticals and chemicals (Zhao & Wang, 2011).
Propiedades
Número CAS |
479-36-7 |
|---|---|
Nombre del producto |
Daphnoline |
Fórmula molecular |
C35H36N2O6 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1 |
Clave InChI |
AKGWXHYTRBFUAD-SXOMAYOGSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Sinónimos |
daphnoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



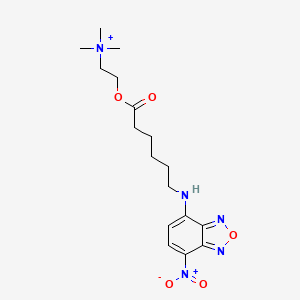
![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
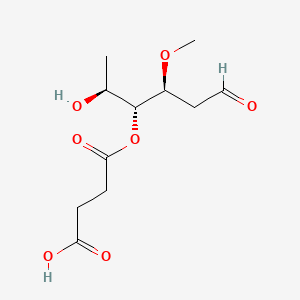
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
